4,4',4''-Phosphinetriyltrianiline

Description

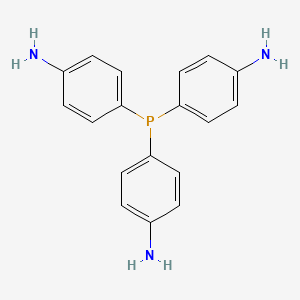

4,4',4''-Phosphinetriyltrianiline (CAS: 106448-27-5) is a phosphorus-containing trianiline derivative characterized by a central phosphorus atom bonded to three aniline groups. This compound is primarily utilized as a ligand in catalytic systems due to the electron-donating properties of the phosphine group, which enhances metal coordination in cross-coupling and organometallic reactions . Its high purity (97%) and structural rigidity make it valuable in synthesizing advanced materials and coordination complexes .

Properties

Molecular Formula |

C18H18N3P |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

4-bis(4-aminophenyl)phosphanylaniline |

InChI |

InChI=1S/C18H18N3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 |

InChI Key |

XEYWVOCQBWZJGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Phosphinetriyltrianiline typically involves the reaction of triphenylphosphine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Phosphinetriyltrianiline may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Phosphinetriyltrianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .

Scientific Research Applications

4,4’,4’'-Phosphinetriyltrianiline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’,4’'-Phosphinetriyltrianiline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved often include coordination to transition metals and subsequent activation of substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4,4',4''-Phosphinetriyltrianiline but differ in core substituents or backbone architecture:

Comparative Analysis of Physical and Chemical Properties

Electronic Properties :

- The phosphorus atom in this compound provides strong electron-donating capabilities, making it superior to carbon- or nitrogen-centered analogues (e.g., triazine-based compound) in stabilizing metal catalysts .

- The triazine core in 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline introduces electron-deficient characteristics, favoring applications in hydrogen-bonded frameworks or optoelectronic materials .

- Thermal Stability: Triazine- and pyrene-based compounds exhibit high thermal stability due to aromatic cores, with TAEPy being used in covalent organic frameworks (COFs) for high-temperature catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.